2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Overview
Description
2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is an organic compound with a complex structure that includes a cyclohexyl group, a methylamino group, and a hydroxybenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Formation of the Cyclohexyl(methyl)amino Intermediate: This step involves the reaction of cyclohexylamine with methylamine under controlled conditions to form the cyclohexyl(methyl)amino intermediate.
Coupling with Benzenecarboximidamide: The intermediate is then reacted with benzenecarboximidamide in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.
Hydroxylation: The final step involves the hydroxylation of the benzenecarboximidamide moiety using a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of 2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzenecarboximidamide moiety, forming quinone derivatives.
Reduction: Reduction reactions can occur at the imidamide group, leading to the formation of amine derivatives.
Substitution: The aromatic ring in the benzenecarboximidamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrobenzenecarboximidamide, halogenated benzenecarboximidamide.
Scientific Research Applications
2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzeneacetamide: Similar structure but with an acetamide group instead of a carboximidamide group.
Uniqueness
2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxybenzenecarboximidamide moiety, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(15)16-18/h5-6,9-11,18H,2-4,7-8H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFGSZTXSATMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C2=CC=CC=C2/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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